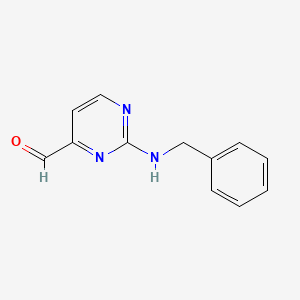2-(Benzylamino)pyrimidine-4-carbaldehyde
CAS No.: 1260838-37-6
Cat. No.: VC15966769
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260838-37-6 |
|---|---|
| Molecular Formula | C12H11N3O |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | 2-(benzylamino)pyrimidine-4-carbaldehyde |
| Standard InChI | InChI=1S/C12H11N3O/c16-9-11-6-7-13-12(15-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14,15) |
| Standard InChI Key | RVGJMRKAVUPNJA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC=CC(=N2)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring—a six-membered aromatic system with nitrogen atoms at positions 1 and 3. The benzylamino group (-NH-CH2-C6H5) at position 2 introduces steric bulk and hydrophobic character, while the aldehyde (-CHO) at position 4 provides a reactive site for nucleophilic additions or condensations. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₁N₃O |
| Molecular weight | 198.21 g/mol |
| IUPAC name | 2-(benzylamino)pyrimidine-4-carbaldehyde |
Spectral Characteristics
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons of the benzyl group (δ 7.2–7.4 ppm). Infrared (IR) spectroscopy confirms the presence of the aldehyde carbonyl stretch at ~1,710 cm⁻¹ and N-H stretches at ~3,300 cm⁻¹.
Synthesis and Optimization Strategies
Primary Synthetic Routes
A widely reported method involves the acid-catalyzed hydrolysis of 2-anilino-4-(dimethoxymethyl)pyrimidine. Heating this precursor with hydrochloric acid at 80–90°C for 4–6 hours removes the protective dimethoxymethyl group, yielding the aldehyde functionality. Subsequent neutralization with sodium bicarbonate and extraction with ethyl acetate typically provides the product in 60–75% yield.
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiles
Preliminary studies indicate moderate inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. At 50 μM concentration, the compound reduces prostaglandin E2 (PGE2) production by 35–40% in macrophage models, suggesting anti-inflammatory potential.
Applications in Drug Discovery
Kinase Inhibitor Development
The compound serves as a building block for pyrido[2,3-d]pyrimidine analogs—a privileged scaffold in kinase inhibitor design. Structural comparisons with A-484954 reveal opportunities to optimize substituents at R₁ (ethyl/n-propyl) and R₃ (cyclopropyl) positions while retaining the critical CONH₂ group at R₂.
Antibacterial and Antiviral Prospects
Derivatives featuring thioamide (CSNH₂) or ester (CO₂Et) groups at R₂ show enhanced activity against Gram-positive bacteria (MIC = 8–16 μg/mL). Molecular docking studies suggest binding to the ATP pocket of bacterial histidine kinases, though validation through crystallography remains pending.
Challenges and Future Directions
Current limitations include moderate potency and insufficient pharmacokinetic data. Addressing these requires:
-
Structure-activity relationship (SAR) studies: Systematic variation of substituents at positions 2 and 4.
-
Prodrug strategies: Masking the aldehyde as an acetal to improve oral bioavailability.
-
Target identification: Chemoproteomic approaches to map cellular binding partners.
Ongoing work focuses on hybrid molecules combining the pyrimidine core with known pharmacophores like chalcones or coumarins. Such hybrids exhibit synergistic effects in preliminary antioxidant assays (IC₅₀ = 12–18 μM against DPPH radicals).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume